![molecular formula C18H14N2O3 B2488614 4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477859-48-6](/img/structure/B2488614.png)
4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methylphenoxyacetic acid” is a chemical compound used in laboratory chemicals . It has a molecular formula of C9H10O3 and a molecular weight of 166.176 .
Molecular Structure Analysis
The molecular structure of “4-Methylphenoxyacetic acid” has been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .
Chemical Reactions Analysis
“4-Methylphenoxyacetic acid” has been observed to exhibit good electrophilic properties with a higher electrophilicity index compared to other compounds . The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the phenoxyacetic acid molecule .
Physical And Chemical Properties Analysis
“4-Methylphenoxyacetic acid” is a slightly beige crystalline powder . The optimized molecular geometry and the fundamental vibrational frequencies of “4-Methylphenoxyacetic acid” have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .
Scientific Research Applications
Herbicidal Activity
Phenoxyacetic acids and their derivatives, including 4MPA, have demonstrated excellent herbicidal properties. Researchers have optimized the molecular geometry and vibrational frequencies of 4MPA using density functional theory (DFT) methods. The theoretically predicted wavenumbers closely match experimental data. The band gap energy of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals charge transfer interactions within the molecule. Notably, 4-acetyl-phenoxyacetic acid (4APA) exhibits strong electrophilic properties, making it a promising herbicide candidate .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
4MPA serves as an intermediate in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV. These compounds play a crucial role in inhibiting viral replication by targeting reverse transcriptase enzymes .
Suzuki–Miyaura Coupling
The boron reagents derived from 4MPA find applications in Suzuki–Miyaura coupling reactions. This versatile coupling method allows the formation of carbon-carbon bonds under mild conditions, making it valuable in organic synthesis .
Simultaneous Removal of Herbicides
Composite materials containing 4MPA have been investigated for the simultaneous removal of herbicides from aqueous solutions. Specifically, 4MPA contributes to the removal of 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-DCPA). UV-Vis spectroscopy and partial least squares (PLS) methods aid in quantitative determination and simultaneous measurement of these herbicides .
Interaction with Auxin Receptors
Among the phenoxyacetic acid derivatives, 4APA stands out for its strong herbicidal activity. It interacts effectively with the auxin receptor TIR1, demonstrating a binding affinity of -8.56 kcal/mol. Understanding these interactions provides insights into herbicidal behavior .
Potential Agrochemical Applications
Given its herbicidal properties and structural similarity to natural auxins, 4MPA holds promise as an agrochemical. Researchers continue to explore its applications in weed management and crop production .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as (4-chloro-2-methylphenoxy)acetic acid (mcpa), belong to the group of synthetic auxins . Synthetic auxins are growth regulators that mimic the action of natural plant hormones, influencing cell growth and division .
Mode of Action
Synthetic auxins typically work by disrupting plant growth patterns, causing abnormal growth and eventually plant death .
Biochemical Pathways
Synthetic auxins like mcpa generally affect the auxin signaling pathway, which regulates various aspects of plant growth and development .
Result of Action
Synthetic auxins typically cause abnormal growth patterns in plants, which can lead to plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid. It is generally known that factors such as temperature, pH, and light conditions can affect the stability and activity of chemical compounds .
properties
IUPAC Name |
4-(4-methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-7-9-14(10-8-12)23-17-15(18(21)22)11-19-16(20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQGWQGSCEPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.